molecular formula C19H19NO5 B2933191 (Z)-ethyl 4-(((2-hydroxyethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate CAS No. 637755-67-0

(Z)-ethyl 4-(((2-hydroxyethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate

Cat. No.: B2933191
CAS No.: 637755-67-0
M. Wt: 341.363
InChI Key: CXOWUHBABOYAPS-UVTDQMKNSA-N
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Description

This compound belongs to a class of fused heterocyclic systems featuring a naphtho[1,2-b]furan core substituted with an ethyl ester group, a methyl group, and a (2-hydroxyethyl)amino-methylene moiety at specific positions. The (Z)-configuration of the methylene group is critical for its stereochemical stability and intermolecular interactions. Its synthesis typically involves condensation reactions under controlled conditions to ensure regioselectivity and geometric purity . Crystallographic studies using programs like SHELXL have confirmed its planar furan ring and the intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen, which stabilizes the Z-isomer .

Properties

IUPAC Name

ethyl 5-hydroxy-4-(2-hydroxyethyliminomethyl)-2-methylbenzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-3-24-19(23)15-11(2)25-18-13-7-5-4-6-12(13)17(22)14(16(15)18)10-20-8-9-21/h4-7,10,21-22H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARQPERXYURWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 4-(((2-hydroxyethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate is a complex organic compound with potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented structurally as follows:

C18H23NO5\text{C}_{18}\text{H}_{23}\text{N}\text{O}_5

This structure indicates the presence of functional groups that may contribute to its biological activity, including a furan ring and an amine group.

Pharmacological Properties

Research has indicated that this compound exhibits various pharmacological effects. The following table summarizes key biological activities reported in the literature:

Activity Mechanism Reference
AntitumorInhibition of cell proliferation
AntimicrobialInhibition of bacterial growth
AntioxidantScavenging free radicals
Anti-inflammatoryModulation of inflammatory cytokines

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Regulation : It plays a role in modulating oxidative stress by scavenging ROS.
  • Cytokine Modulation : The compound may influence the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects.

Case Studies

Several studies have evaluated the biological activities of this compound:

  • Antitumor Activity : In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines, including Mia PaCa-2 and PANC-1. The IC50 values ranged from 10 to 30 µM, indicating significant potency against these cell lines.
  • Antimicrobial Effects : A study assessed its antimicrobial activity against Staphylococcus aureus and Escherichia coli using the disk diffusion method. The results showed a clear zone of inhibition, suggesting effective antimicrobial properties.
  • Antioxidant Activity : In a DPPH assay, the compound exhibited a strong ability to reduce free radicals, with an IC50 value comparable to standard antioxidants like ascorbic acid.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is structurally analogous to (Z)-ethyl 2-methyl-5-oxo-4-((pyridin-2-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate (CAS: 494830-86-3), which replaces the 2-hydroxyethylamine group with a pyridin-2-ylamino substituent (Table 1).

Table 1: Key Structural and Physicochemical Comparisons

Property Target Compound Analog (CAS 494830-86-3)
Substituent at Position 4 (2-Hydroxyethyl)amino-methylene Pyridin-2-ylamino-methylene
Molecular Formula C₂₂H₂₀N₂O₅ (estimated)* C₂₂H₁₈N₂O₄
Molecular Weight ~392.41 g/mol (estimated)* 374.4 g/mol
Hydrogen Bonding Capacity High (due to -OH and carbonyl groups) Moderate (pyridine N participates in weak H-bonding)
Polarity Higher (hydrophilic -OH group) Lower (aromatic pyridine enhances lipophilicity)
Stereochemical Configuration Z-isomer stabilized by intramolecular H-bonding Z-isomer (configuration confirmed via crystallography)

Hydrogen Bonding and Crystal Packing

The target compound’s 2-hydroxyethyl group enables strong hydrogen bonding with adjacent molecules, as observed in analogous systems . This contrasts with the pyridine-containing analog, where the nitrogen in the pyridin-2-yl group participates in weaker, non-classical C–H···N interactions. Such differences influence crystal packing and solubility: the target compound is more soluble in polar solvents (e.g., ethanol, DMSO), whereas the pyridine analog exhibits better solubility in chloroform .

Conformational Analysis

Both compounds share a puckered dihydrofuran ring, as analyzed using Cremer-Pople coordinates . However, the bulkier pyridin-2-yl substituent in the analog induces slight torsional strain, deviating the ring puckering amplitude by ~0.2 Å compared to the target compound. This strain may affect binding affinities in biological systems or catalytic applications.

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